AWL-II-38.3 was sourced from MedChem Express, a well-known supplier of chemical compounds for research purposes. It is classified as an EphA3 inhibitor, which positions it within the broader category of protein tyrosine kinase inhibitors. These inhibitors are crucial in the development of targeted cancer therapies, aiming to disrupt specific signaling pathways involved in tumor growth and spread .
The synthesis of AWL-II-38.3 involves several intricate steps that include the formation of key intermediates. The process typically begins with the selection of appropriate starting materials that undergo various chemical reactions, such as coupling and functional group modifications, to yield the final compound.
The molecular structure of AWL-II-38.3 has been elucidated through X-ray crystallography, revealing its binding conformation within the EphA3 kinase domain.
AWL-II-38.3 participates in various chemical reactions primarily related to its interaction with EphA3.
The mechanism of action for AWL-II-38.3 involves its selective inhibition of EphA3, leading to altered cellular behaviors associated with cancer metastasis.
AWL-II-38.3 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent.
AWL-II-38.3 has significant implications in scientific research, particularly in oncology.
AWL-II-38.3 (CAS 1135205-94-5) exhibits nanomolar-range inhibitory potency against EphA3 kinase by exploiting a unique structural niche within its catalytic domain. The compound's selectivity is attributed to its ability to stabilize the inactive DFG-out conformation (where the Asp-Phe-Gly motif rotates outward), a state rarely observed in Eph receptor kinases. Crystallographic studies (PDB ID: 3DZQ) reveal that AWL-II-38.3 binds within a deep hydrophobic cleft formed by the displacement of Phe765 in the DFG motif, which is inaccessible in kinases like Src-family members or B-Raf [2] [3]. This conformational shift creates an expanded binding pocket accommodating AWL-II-38.3’s trifluoromethylphenyl moiety, while its oxadiazole ring forms critical hydrogen bonds with hinge residue Met702 (backbone NH) and gatekeeper residue Thr699 (side chain hydroxyl) [4] [6].
The inhibitor’s specificity is further enhanced by steric exclusion mechanisms. Unlike promiscuous type I inhibitors, AWL-II-38.3’s isoxazole-linked benzamide group clashes with conserved lysine/glutamate salt bridges in kinases adopting active DFG-in conformations. Mutagenesis studies confirm that substitution of Leu779 in EphA3’s hinge region with bulkier residues (e.g., Tyr in EphB4) reduces binding affinity by 15-fold, underscoring the role of subtle steric compatibility [2].
Table 1: Key Structural Determinants of AWL-II-38.3/EphA3 Binding
Binding Site Region | Residue Interaction | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Hinge Region | Met702 | H-bond (backbone NH) | -2.8 |
Gatekeeper | Thr699 | H-bond (side chain OH) | -1.9 |
DFG Motif | Asp764 | H-bond (backbone NH) | -2.1 |
Hydrophobic Pocket | Phe765 | π-Stacking | -3.5 |
αC-Helix | Glu670 | H-bond (side chain) | -1.7 |
Within the ATP-binding site, AWL-II-38.3 engages in a multi-point anchoring mechanism that disrupts catalytic function. Its central benzamide scaffold occupies the adenine niche, forming a bidentate hydrogen bond with Met702 – a residue critical for phosphotransfer activity. Unlike ATP, however, the compound’s trifluoromethylphenyl group extends into an allosteric subpocket exposed only during DFG-out conformation, contributing ~60% of the total binding energy (-8.2 kcal/mol) via hydrophobic contacts with Leu779, Val694, and Ala642 [2] [4].
Molecular dynamics simulations reveal that AWL-II-38.3 binding triggers a 3.5-Å inward collapse of the glycine-rich loop (residues 667–672), sealing the inhibitor within the catalytic cleft. This "induced fit" mechanism contrasts with type I inhibitors, which permit greater loop flexibility. The trifluoromethyl group’s electronegativity further enhances selectivity by repelling water molecules from the hydrophobic pocket, reducing desolvation penalties upon binding [2] [6]. Crucially, the compound’s oxadiazole nitrogen acts as a hydrogen bond acceptor without forming dipole-dipole conflicts with nearby carbonyl groups (e.g., Glu664), a feature exploited to minimize off-target effects [4] [9].
AWL-II-38.3 allosterically disrupts EphA3’s substrate recognition through dual-pocket modulation. Its benzamide carbonyl oxygen forms a critical hydrogen bond with the backbone NH of Asp764 in the DFG motif, locking the activation loop in a rigid conformation that sterically occludes peptide substrate access. Concurrently, the inhibitor’s terminal oxadiazole group protrudes into the substrate-binding cleft, directly competing with phosphorylatable tyrosine residues in physiological targets (e.g., ephrin-A5) [2] [7].
This interference extends to interdomain communication networks. Biochemical assays demonstrate that AWL-II-38.3 binding reduces phosphorylation of Juxtamembrane Tyrosine 602 (JM-Y602) by >90%, hindering the transition from autoinhibited to active kinase states. The inhibitor’s trifluoromethylphenyl moiety further destabilizes salt bridges between the catalytic loop (Arg743) and αC-helix (Glu670), suppressing catalytic activity independently of ATP-competitive mechanisms [4] [10].
Table 2: Allosteric Effects of AWL-II-38.3 on EphA3 Conformation
Conformational Parameter | Unbound State | AWL-II-38.3 Bound (PDB 3DZQ) | Functional Consequence |
---|---|---|---|
DFG-Phe765 Orientation | Inward ("DFG-in") | Outward ("DFG-out") | Creates allosteric pocket |
Glycine-Rich Loop Height | 8.2 Å above ATP site | 4.7 Å above ATP site | Seals inhibitor in binding cleft |
Activation Loop RMSD | 1.9 Å | 0.6 Å | Blocks substrate access |
αC-Helix Position | Inclined (Glu670 salt-bridged) | Everted (Glu670 solvent-exposed) | Disrupts catalytic dyad |
The synergistic occupancy of both ATP and substrate pockets enables AWL-II-38.3 to function as a "pseudo-substrate" inhibitor. Kinetic analyses show mixed-type inhibition with Ki (ATP) = 38 nM and Ki (peptide) = 42 nM, confirming dual-site engagement. This cooperativity arises from the compound’s extended structure, which spans 12.7 Å between its trifluoromethylphenyl (ATP-pocket anchor) and oxadiazole (substrate-pocket anchor) moieties [2] [4] [6].
Table 3: Compound AWL-II-38.3 Profile
Property | Value |
---|---|
IUPAC Name | N-(4-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}phenyl)-2-(1,3-oxazol-5-yl)acetamide |
CAS Number | 1135205-94-5 |
Molecular Formula | C23H18F3N5O3 |
Molecular Weight | 469.42 g/mol |
Primary Target | Ephrin-A receptor (EphA3) kinase |
Selectivity Profile | >100-fold selective vs. Src-family kinases, B-Raf, LIMK1/2 |
Binding Mode | Type II (DFG-out) kinase inhibitor |
Solubility | ≥100 mg/mL in DMSO |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7